7-Amino-5-iodo-8-quinolinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18472-10-1 |
|---|---|
Molecular Formula |
C9H7IN2O |
Molecular Weight |
286.07 g/mol |
IUPAC Name |
7-amino-5-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H7IN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 |
InChI Key |
JJCLLNDLDHJDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)I |
Origin of Product |
United States |
Synthetic Methodologies for 7 Amino 5 Iodo 8 Quinolinol and Analogous Structures
Strategies for the Construction of the Quinoline (B57606) Ring System
The formation of the fundamental quinoline structure is the initial and most critical phase in the synthesis of its derivatives. Several named reactions have become foundational in heterocyclic chemistry for this purpose, with the Skraup synthesis and Friedländer condensation being among the most prominent and versatile methods for preparing 8-hydroxyquinoline (B1678124) precursors.
Skraup Synthesis and Related Cyclization Reactions for 8-Hydroxyquinoline Precursors
The Skraup synthesis is a classic and widely utilized method for the preparation of quinolines. In the context of synthesizing 8-hydroxyquinoline precursors, the reaction typically involves heating a primary aromatic amine, such as o-aminophenol, with glycerol, sulfuric acid, and an oxidizing agent. google.com Glycerol first dehydrates in the presence of hot sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. google.com The o-aminophenol then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and dehydrogenation to yield the 8-hydroxyquinoline product. google.com
The reaction is often vigorous and requires careful temperature control. researchgate.net O-nitrophenol can be used as the oxidizing agent, which is reduced to o-aminophenol during the reaction, thereby providing more of the starting amine for the synthesis. google.com This method is robust and can be adapted for large-scale industrial production. guidechem.com
Key Features of the Skraup Synthesis for 8-Hydroxyquinoline:
Starting Materials: o-aminophenol, glycerol, sulfuric acid. google.com
Key Intermediate: Acrolein (formed in situ from glycerol). google.com
Reaction Type: Addition, cyclization, and oxidation/dehydrogenation. google.com
Advantages: Utilizes readily available and inexpensive raw materials. google.com
Friedländer Condensation Approaches for Quinoline Derivatives
The Friedländer synthesis is another fundamental method for constructing quinoline rings and offers a more convergent approach compared to the Skraup synthesis. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another aldehyde or ketone). organicreactions.orgwikipedia.org The reaction is typically catalyzed by either an acid or a base. organicreactions.orgjk-sci.com
For the synthesis of an 8-hydroxyquinoline precursor, a suitable starting material would be 2-amino-3-hydroxybenzaldehyde, which would be condensed with a compound like acetaldehyde. The reaction proceeds through an initial aldol-type condensation followed by a cyclodehydration to form the quinoline ring. wikipedia.org The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines by simply changing the two carbonyl-containing starting materials. nih.gov
| Parameter | Skraup Synthesis | Friedländer Condensation |
| Reactants | Aromatic amine + Glycerol/α,β-unsaturated carbonyl | 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene |
| Catalyst | Strong acid (e.g., H₂SO₄) + Oxidizing agent | Acid or Base |
| Mechanism | Michael addition, cyclization, dehydrogenation | Aldol condensation, cyclodehydration |
| Key Advantage | Use of simple, inexpensive starting materials | High versatility for polysubstituted quinolines |
Regioselective Functionalization of the Quinoline Nucleus
Once the 8-hydroxyquinoline core is synthesized, the next stage involves the precise introduction of substituents at specific positions on the ring. The synthesis of 7-amino-5-iodo-8-quinolinol requires highly regioselective methods for iodination and amination, often guided by the directing effects of the existing hydroxyl group.
Iodination Procedures at Positions 5 and 7 of the Quinoline Ring
The hydroxyl group at the C-8 position of the quinoline ring is a powerful activating group that directs electrophilic substitution to the ortho (C-7) and para (C-5) positions. This electronic influence is exploited for the regioselective introduction of iodine atoms. The direct iodination of 8-hydroxyquinoline can be achieved using various iodinating agents. A common and effective method involves the use of molecular iodine (I₂) or a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in a suitable solvent. chemicalbook.com
Kinetic studies have shown that the iodination of 8-hydroxyquinoline likely proceeds through a reaction between molecular iodine and the oxinate anion, which is the deprotonated form of the hydroxyl group. rsc.org This mechanism is similar to the iodination of phenols. rsc.org By controlling the stoichiometry of the iodinating agent, it is possible to achieve mono-iodination (predominantly at the 5-position) or di-iodination at both the 5 and 7 positions. chemicalbook.com
| Reagent(s) | Position(s) Iodinated | Conditions | Notes |
|---|---|---|---|
| KI / KIO₃ | 5 and 7 | Aqueous solution | Classic method for producing 5,7-diiodo-8-quinolinol. chemicalbook.com |
| I₂ | 5 and 7 | Varies (e.g., aqueous or organic solvent) | Direct iodination; regioselectivity depends on conditions. rsc.org |
| 1-butyl-3-methyl-pyridinium dichloroiodate (BMPDCI) | 5 and 7 | 80°C, neat, 1 hour | Provides high yield of 5,7-diiodo-8-hydroxyquinoline. chemicalbook.com |
| N-Iodosuccinimide (NIS) | Varies | Organic solvent (e.g., CH₃CN, DMF) | Commonly used for electrophilic iodination of activated rings. |
Introduction of Amino Groups: Amination Reactions and Reductive Amination Strategies
Introducing an amino group at the C-7 position of a 5-iodo-8-hydroxyquinoline scaffold is a challenging step that can be approached in several ways. A common strategy involves the nitration of a 5-iodo-8-hydroxyquinoline intermediate, followed by the chemical reduction of the resulting nitro group to an amino group. The hydroxyl group at C-8 directs nitration to the C-7 position.
Alternatively, modern cross-coupling reactions can be employed. Starting with a 7-halo-5-iodo-8-hydroxyquinoline (e.g., 7-bromo-5-iodo-8-hydroxyquinoline), the amino group can be introduced via transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, using an ammonia (B1221849) equivalent or a protected amine.
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.com This process involves two main steps: the formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by the reduction of this intermediate to the target amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com While not directly applicable for creating an aromatic amine on the quinoline nucleus itself, reductive amination is a crucial strategy for synthesizing alkylamine substituents or for preparing more complex amine-containing building blocks that could later be incorporated into the quinoline structure. acs.orgnih.gov
| Method | Description | Typical Reagents | Applicability |
|---|---|---|---|
| Nitration followed by Reduction | Electrophilic nitration of the aromatic ring, followed by reduction of the nitro group. | Nitration: HNO₃/H₂SO₄. Reduction: SnCl₂/HCl, H₂/Pd-C. | Widely used for aromatic amines. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), amine source. | Modern, versatile method for C-N bond formation. |
| Chichibabin Reaction | Direct amination of N-heterocycles using sodium amide (NaNH₂). | NaNH₂ or KNH₂ in liquid ammonia. researchgate.net | Typically directs amination to C-2 or C-4 positions of quinoline. researchgate.net |
| Reductive Amination | Conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.org | Amine, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). masterorganicchemistry.com | Synthesis of alkylamines; not for direct aromatic amination. nih.gov |
Orthogonal Protection and Deprotection Strategies in Multistep Synthesis
In the synthesis of a molecule with multiple reactive functional groups like this compound, protecting groups are essential tools. fiveable.me Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific reaction conditions without affecting the others. fiveable.me This allows for the selective unmasking and reaction of different functional groups at various stages of the synthesis.
For the synthesis of the target compound, both the 8-hydroxyl group and the 7-amino group may require protection. For example, the hydroxyl group could be protected as a tosylate or a benzyl ether, while the amino group could be protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), whereas a benzyl ether is typically cleaved by hydrogenolysis (H₂/Pd-C). A tosyl group on a phenol can be removed under reductive conditions or with strong bases. researchgate.net This orthogonality ensures that one group can be deprotected for a subsequent reaction (e.g., deprotecting the amine to perform a coupling reaction) while the other functional group remains shielded. nih.gov
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Hydroxyl (-OH) | Tosyl | Ts | Reductive cleavage (e.g., Na/NH₃) or strong base (e.g., NaOH). researchgate.net |
| Benzyl | Bn | Catalytic hydrogenolysis (H₂/Pd-C). | |
| Amino (-NH₂) | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl). nih.gov |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (H₂/Pd-C). |
Advanced Synthetic Transformations for Diverse Derivatives
The structural framework of this compound serves as a versatile platform for the development of a wide array of derivatives. Advanced synthetic methodologies, including metal-catalyzed cross-coupling reactions, aminomethylation via the Mannich reaction, and the construction of new heterocyclic rings, provide powerful tools for structural modification. These transformations enable the introduction of diverse substituents and the extension of the core structure, facilitating the exploration of new chemical space and the fine-tuning of molecular properties.
Suzuki Cross-Coupling and Other Metal-Catalyzed Coupling Reactions for Aryl Substitution
The presence of an iodine atom at the C5 position of the this compound scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comorganic-chemistry.org This reaction is a highly efficient method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. mdpi.com The general success of the Suzuki-Miyaura reaction is attributed to its mild reaction conditions, tolerance of numerous functional groups, and the commercial availability and low toxicity of the required organoboron reagents. mdpi.comorganic-chemistry.org
The catalytic cycle of the Suzuki coupling typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the quinoline derivative.
Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid treated with a base) is transferred to the palladium center. organic-chemistry.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final arylated product and regenerating the palladium(0) catalyst.
While direct examples involving this compound are specific, the extensive application of this methodology to other halogenated 8-hydroxyquinoline derivatives demonstrates its feasibility. For instance, 5-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline have been successfully used in Suzuki reactions to introduce aryl groups at the 5- and 7-positions. rroij.comscispace.com In many cases, protection of the 8-hydroxyl group, often as a benzyl ether, is performed prior to the coupling reaction to prevent interference with the catalyst or base. rroij.comscispace.com A subsequent deprotection step then yields the desired 5-aryl-8-hydroxyquinoline derivative. rroij.comscispace.com This established precedent suggests a straightforward pathway for the C5-arylation of the target compound.
Beyond the Suzuki reaction, other metal-catalyzed couplings are also relevant for functionalizing the quinoline core. Copper-catalyzed C-N cross-coupling reactions, for example, have been employed with aryl bromides and nitrogen nucleophiles, using ligands derived from 8-hydroxyquinoline itself. acs.org Such reactions could potentially be adapted to further modify the amino group or other positions on the quinoline ring.
Table 1: Examples of Suzuki Cross-Coupling Reactions on Halogenated 8-Hydroxyquinoline Scaffolds This table presents analogous reactions demonstrating the utility of Suzuki coupling for aryl substitution on the 8-hydroxyquinoline core.
| Halogenated Substrate | Coupling Partner (Boronic Acid/Ester) | Catalyst/Base System | Product | Reference |
| 8-Benzyloxy-5-bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Benzyloxy-5-phenylquinoline | scispace.com |
| 4-Chloro-8-tosyloxyquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-8-tosyloxyquinoline | rroij.com |
| 8-Iodoquinolin-4(1H)-one | Benzo[c] mdpi.comnih.govmdpi.comthiadiazole bis(pinacol boronic ester) | Pd Catalyst | 8,8'-(Benzo[c] mdpi.comnih.govmdpi.comthiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |
Mannich Reactions for the Synthesis of Aminomethyl Derivatives
The Mannich reaction is a three-component condensation reaction that provides an effective route for the C-aminoalkylation of acidic protons located on a carbon atom. nih.govindexcopernicus.com In the case of 8-hydroxyquinoline and its derivatives, which can be viewed as nitrogen-containing analogues of naphthol, the C7 position is activated and readily undergoes electrophilic substitution. mdpi.comnih.gov The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the 8-hydroxyquinoline substrate. nih.gov
This transformation is one of the most straightforward methods for modifying the 8-hydroxyquinoline core, as it often proceeds under mild conditions and utilizes simple reagents. nih.gov The essence of the reaction is the replacement of the active hydrogen at C7 with an aminomethyl group or a substituted aminoalkyl moiety. mdpi.com This allows for the introduction of a diverse range of functionalities, depending on the choice of the amine component, which can include aliphatic amines, amino acids, and substituted benzylamines. mdpi.com
The application of the Mannich reaction to the 8-hydroxyquinoline scaffold is well-documented. mdpi.comresearchgate.net For example, various 5-substituted 8-hydroxyquinolines, such as 5-bromo-8-hydroxyquinoline and 8-hydroxyquinoline-5-sulfonic acid, have been successfully aminomethylated at the C7 position. mdpi.com Although the C7 position in this compound is already substituted with an amino group, the principles of the Mannich reaction are highly relevant for analogous structures where the C7 position is available. Furthermore, the existing amino group at C7 could potentially be a site for further reactions, though the classic Mannich reaction involves C-H functionalization. The reaction is a cornerstone for creating libraries of 8-hydroxyquinoline derivatives with varied substituents at the C7 position. nih.gov
Table 2: Synthesis of Aminomethylated 8-Hydroxyquinolines via the Mannich Reaction This table provides examples of Mannich reactions on substituted 8-hydroxyquinoline (8-HQ) substrates, illustrating the versatility of this method.
| 8-HQ Substrate | Amine | Aldehyde | Solvent/Conditions | Product | Reference |
| 5-Nitro-8-hydroxyquinoline | Various primary amines | Formalin | Pyridine (B92270), heat | 7-Aminomethyl-5-nitro-8-hydroxyquinoline derivatives | mdpi.com |
| 5-Bromo-8-hydroxyquinoline | Various primary amines | Formalin (37%) | Stirring, 1 h | 7-Aminomethyl-5-bromo-8-hydroxyquinoline derivatives | mdpi.com |
| 8-Hydroxyquinoline-5-sulfonic acid | Various alkyl- and arylamines | Formalin | - | 7-Aminomethyl-8-hydroxyquinoline-5-sulfonic acid derivatives | mdpi.com |
| 8-Hydroxyquinoline | Aniline | 3,4-Dimethoxybenzaldehyde | Ethanol, room temp. | 7-[α-(Anilino)-3',4'-dimethoxybenzyl]-8-hydroxyquinoline | researchgate.net |
Heterocyclic Ring Annulation and Further Derivatization
The functional groups present in this compound, specifically the vicinal amino and hydroxyl groups at the C7 and C8 positions, provide a strategic starting point for heterocyclic ring annulation. This process involves the construction of a new ring fused to the existing quinoline framework, leading to more complex polycyclic systems.
A common strategy for forming a new heterocyclic ring is through the condensation of a bifunctional reagent with the ortho-disposed amino and hydroxyl groups. For example, reaction with phosgene or its equivalents could lead to the formation of a fused oxazolone ring. Similarly, condensation with a β-ketoester could potentially yield a fused pyridine or pyrimidine ring system, analogous to the Friedländer annulation, which is a classic method for quinoline synthesis involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene group. researchgate.netrroij.com
While the Friedländer synthesis is typically used to construct the quinoline ring itself, the underlying principle of condensation and cyclization can be applied to the derivatization of pre-formed quinolines. researchgate.net The reactivity of the 7-amino and 8-hydroxyl groups allows them to act as nucleophiles in intramolecular cyclization reactions, leading to the formation of a five- or six-membered heterocyclic ring fused across the C7 and C8 positions. The development of modern synthetic methods, including transition-metal-catalyzed and photo-induced oxidative cyclizations, has further expanded the toolkit for creating complex heterocyclic systems. mdpi.com These advanced strategies offer alternative pathways for annulation that may proceed under milder conditions and with greater efficiency than traditional methods.
Coordination Chemistry and Metal Chelation Properties of 7 Amino 5 Iodo 8 Quinolinol
Ligand Design Principles: The Bidentate Nature of the Quinoline (B57606) Nitrogen and Phenolic Oxygen Donor Sites
The chelating capability of 7-Amino-5-iodo-8-quinolinol is fundamentally derived from the core structure of its parent molecule, 8-hydroxyquinoline (B1678124) (also known as 8-quinolinol or oxine). This scaffold is a classic example of a monoprotic bidentate chelating agent. scirp.orgnih.gov The key to its metal-binding ability lies in the specific arrangement of two donor atoms: the nitrogen atom within the pyridine (B92270) ring and the oxygen atom of the hydroxyl group at the C-8 position. scirp.orgnih.gov
The proximity of the phenolic hydroxyl group to the heterocyclic nitrogen atom allows the molecule to form a stable five-membered chelate ring upon coordination with a metal ion. nih.gov During complexation, the proton of the hydroxyl group is displaced, and the resulting anionic oxygen atom forms a coordinate bond with the metal center. scispace.comrroij.com Simultaneously, the nitrogen atom donates its lone pair of electrons to the same metal ion. This dual binding from both a "hard" oxygen donor and a "borderline" nitrogen donor makes 8-hydroxyquinoline and its derivatives versatile ligands for a wide array of metal ions. scirp.orgnih.gov The formation of the rigid, planar chelate ring system significantly increases the stability of the resulting metal complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect. wikipedia.org
Chelation Behavior with Transition Metal Ions
The reaction of 8-hydroxyquinoline derivatives with transition metal ions typically results in the formation of well-defined coordination complexes with specific stoichiometric ratios. For divalent metal ions (M²⁺), such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺, the most common stoichiometry is 1:2 (metal:ligand). scirp.orgrroij.comscirp.org In these ML₂ complexes, two molecules of the deprotonated 8-quinolinol derivative bind to a single metal center. scispace.com
The coordination geometry of these complexes is dictated by the coordination number and electronic configuration of the central metal ion.
Octahedral Geometry: For many transition metals, the two bidentate ligands occupy four coordination sites, and the geometry is completed by the coordination of two solvent molecules (e.g., water), resulting in a six-coordinate, distorted octahedral complex. scirp.org
Square Planar Geometry: In the case of ions like Cu(II), a four-coordinate, square planar geometry is also common. scirp.orgscirp.org
Tetrahedral Geometry: Some ions may form tetrahedral complexes.
For trivalent metal ions (M³⁺), such as Fe³⁺ or Al³⁺, a 1:3 (metal:ligand) stoichiometry is often observed, leading to the formation of neutral, six-coordinate octahedral ML₃ complexes. scispace.comrroij.com The specific stoichiometry and resulting geometry can be influenced by factors such as reaction pH, solvent system, and the nature of the substituents on the quinoline ring.
| Metal Ion State | Common Stoichiometric Ratio (Metal:Ligand) | Typical Coordination Geometry | Example |
|---|---|---|---|
| Divalent (e.g., Cu²⁺, Zn²⁺) | 1:2 | Square Planar or Octahedral | [Cu(8-HQ)₂] |
| Trivalent (e.g., Al³⁺, Fe³⁺) | 1:3 | Octahedral | [Al(8-HQ)₃] |
M + L ⇌ ML (Stepwise stability constant, K₁)
ML + L ⇌ ML₂ (Stepwise stability constant, K₂)
Kinetically, the formation of these complexes is generally rapid. mdpi.com However, the rate of complex formation and dissociation can be influenced by the specific metal ion, the solvent, and the presence of competing ligands in the solution.
The introduction of substituents onto the 8-hydroxyquinoline scaffold significantly modulates its electronic properties, steric profile, and lipophilicity, thereby influencing its chelating affinity and selectivity for different metal ions. nih.govnih.gov
The amino group (-NH₂) at the C-7 position is an electron-donating group. Through resonance and inductive effects, it increases the electron density on the aromatic ring system. This, in turn, increases the basicity of both the quinoline nitrogen and the phenolate oxygen donor atoms. Generally, an increase in ligand basicity leads to the formation of more stable metal complexes. Therefore, the 7-amino substituent is expected to enhance the thermodynamic stability of the metal chelates compared to the unsubstituted 8-hydroxyquinoline.
The iodo group (-I) at the C-5 position has a dual electronic effect: it is electron-withdrawing through induction but can be weakly electron-donating through resonance. Its primary impact, however, is on the steric and lipophilic character of the ligand. The large size of the iodine atom can introduce steric hindrance that may influence the coordination geometry and selectivity. Furthermore, the iodo group significantly increases the lipophilicity of the molecule. This property is crucial for the biological activity of related compounds like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), as it facilitates the transport of the complex across cell membranes. tandfonline.comresearchgate.net
The combination of an electron-donating amino group and a bulky, lipophilic iodo group in this compound creates a unique ligand with potentially high affinity for metal ions and modified selectivity compared to simpler derivatives.
| Substituent | Position | Electronic Effect | Expected Impact on Chelation |
|---|---|---|---|
| Amino (-NH₂) | 7 | Electron-Donating | Increases basicity of N and O donors, likely increasing complex stability. |
| Iodo (-I) | 5 | Electron-Withdrawing (Inductive), Lipophilic | Increases lipophilicity, may introduce steric effects influencing selectivity. |
Interactions with Biologically Relevant Metal Ions
The 8-hydroxyquinoline scaffold is well-known for its strong chelating ability towards biologically essential transition metals, particularly zinc (Zn²⁺) and copper (Cu²⁺). nih.govdovepress.com These metals play critical roles in numerous physiological and pathological processes, and their dysregulation is associated with various diseases. Derivatives of 8-hydroxyquinoline are capable of forming stable complexes with both Zn²⁺ and Cu²⁺. nih.govnih.govacs.org
Studies on structurally related compounds, such as 5,7-dihalo-8-quinolinols, confirm the formation of stable complexes with both zinc and copper. nih.gov The anticancer and neuroprotective effects of many 8-hydroxyquinoline derivatives are often attributed to their interactions with these specific metal ions. nih.govdovepress.com For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been investigated for its ability to modulate the bioavailability of copper and zinc in the brain. researchgate.net
The affinity of 8-hydroxyquinoline derivatives for these metals typically follows the Irving-Williams series, with the stability of Cu²⁺ complexes being significantly higher than that of Zn²⁺ complexes. nih.gov The 7-amino and 5-iodo substituents on this compound are expected to modulate these binding affinities. The electron-donating amino group would likely enhance the stability of both the zinc and copper complexes, while the iodo group would increase the lipophilicity of the resulting chelates, potentially enhancing their ability to interact with biological systems. acs.org
Interactions with Other Metal Cations: Iron (Fe³⁺), Aluminum (Al³⁺), Mercury (Hg²⁺), Chromium (Cr³⁺), Nickel (Ni²⁺), Cadmium (Cd²⁺), Uranyl (UO₂²⁺)
The 8-hydroxyquinoline (8-HQ) framework, the parent structure of this compound, is renowned for its potent metal-chelating capabilities. dovepress.comnih.gov The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered chelate ring with metal cations. The interaction of this compound with various metal ions is expected to follow this fundamental mechanism, leading to the formation of stable metal complexes.
Iron (Fe³⁺): 8-Hydroxyquinoline and its derivatives are powerful chelators of iron. researchgate.netnih.gov The compound this compound is anticipated to form highly stable complexes with Fe³⁺, likely resulting in a 1:3 metal-to-ligand stoichiometry, [Fe(L)₃], where L represents the deprotonated ligand. This interaction is driven by the high affinity of the hard acid Fe³⁺ for the N,O-donor sites of the ligand. nih.gov The resulting complex is expected to be a neutral, highly colored species. Studies on related Fe(III)–hydroxyquinoline complexes have characterized them as high-spin d⁵ configurations in an octahedral environment. mdpi.com
Aluminum (Al³⁺): The formation of tris(8-hydroxyquinolinato)aluminum (Alq₃) is a classic example of 8-HQ chelation and is widely used in organic light-emitting diodes (OLEDs). scirp.orgscirp.org Similarly, this compound would likely form a stable, neutral tris-complex with Al³⁺, [Al(L)₃]. The resulting complex is expected to be fluorescent, a characteristic feature of many aluminum-8-quinolinolate complexes. rroij.com
Mercury (Hg²⁺), Cadmium (Cd²⁺), and Nickel (Ni²⁺): Derivatives of 8-HQ are known to form stable chelates with these divalent cations. scirp.orgnih.gov For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) readily forms lipophilic chelates with Ni²⁺. nih.gov It is expected that this compound will react with Ni²⁺, Hg²⁺, and Cd²⁺ to form 1:2 metal-to-ligand complexes, [M(L)₂]. These complexes may adopt square planar or octahedral geometries, with the latter being achieved through the coordination of two additional solvent molecules (e.g., water). scirp.orgscirp.org Studies on similar Ni(II) complexes with 8-hydroxyquinoline-imine ligands have shown distorted octahedral geometries where the ligand coordinates through NNO donors. mdpi.com
Chromium (Cr³⁺): While less commonly studied than the aforementioned ions, Cr³⁺ is expected to form a stable 1:3 complex, [Cr(L)₃], with this compound, analogous to other trivalent cations like Fe³⁺ and Al³⁺, resulting in an octahedral coordination geometry.
Uranyl (UO₂²⁺): The linear uranyl cation, UO₂²⁺, typically coordinates ligands in its equatorial plane. mdpi.com Based on its coordination preferences, it is plausible that this compound would form complexes with the uranyl ion, likely involving coordination in the equatorial plane around the uranium center.
| Metal Cation | Expected Stoichiometry (Metal:Ligand) | Probable Coordination Geometry | Reference Compounds/Studies |
|---|---|---|---|
| Iron (Fe³⁺) | 1:3 | Octahedral | Fe(III)-hydroxyquinoline complexes nih.govmdpi.com |
| Aluminum (Al³⁺) | 1:3 | Octahedral | Tris(8-hydroxyquinolinato)aluminum (Alq₃) scirp.orgscirp.org |
| Mercury (Hg²⁺) | 1:2 | Square Planar / Octahedral | 8-HQ based sensors for Hg²⁺ scirp.org |
| Chromium (Cr³⁺) | 1:3 | Octahedral | Analogous to other M³⁺ ions |
| Nickel (Ni²⁺) | 1:2 | Square Planar / Octahedral | Ni(II) complexes of 8-HQ derivatives mdpi.comnih.gov |
| Cadmium (Cd²⁺) | 1:2 | Tetrahedral / Octahedral | 8-HQ based sensors for Cd²⁺ scirp.org |
| Uranyl (UO₂²⁺) | Variable | Equatorial coordination | General uranyl coordination chemistry mdpi.com |
Structural Characterization of Metal Complexes
The definitive structure and bonding in the metal complexes of this compound are elucidated through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Analysis of Metal-Ligand Interactions (e.g., Infrared, Nuclear Magnetic Resonance)
Spectroscopic methods provide invaluable insight into the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand would show characteristic bands for O-H, N-H, C=N, and C-O stretching vibrations. Upon complexation, significant and predictable shifts in these bands occur:
O-H Band: The broad band corresponding to the phenolic O-H group (typically around 3200-3400 cm⁻¹) disappears upon deprotonation and coordination to the metal ion. scirp.org
C-O Band: The phenolic C-O stretching vibration (around 1280 cm⁻¹) shifts to a higher frequency upon chelation.
C=N Band: The stretching vibration of the quinoline C=N bond (around 1580-1600 cm⁻¹) typically shifts to a lower frequency, indicating the coordination of the ring nitrogen to the metal center. ajchem-a.com
N-H Bands: The stretching vibrations of the 7-amino group would also be present and could potentially shift upon complexation if the amino group is involved in secondary interactions like hydrogen bonding within the crystal lattice.
New Bands: New bands at lower frequencies (typically below 600 cm⁻¹) appear, which are attributed to the formation of M-O and M-N bonds.
| Vibrational Mode | Approximate Wavenumber in Free Ligand (cm⁻¹) | Expected Change Upon Complexation |
|---|---|---|
| O-H stretch (phenolic) | ~3200-3400 (broad) | Disappearance |
| N-H stretch (amino) | ~3300-3500 | Potential shift |
| C=N stretch (ring) | ~1580-1600 | Shift to lower frequency |
| C-O stretch (phenolic) | ~1280 | Shift to higher frequency |
| M-O and M-N stretches | N/A | Appearance of new bands (<600 cm⁻¹) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming complex formation in solution, particularly for diamagnetic metal complexes (e.g., Al³⁺, Cd²⁺).
¹H NMR: The signal for the phenolic proton (-OH) disappears upon chelation. The signals for the aromatic protons on the quinoline ring experience shifts due to the altered electronic environment upon coordination. Protons closer to the coordination site (e.g., at the C2 and C7 positions) are generally more affected. The protons of the amino group would also be observable and their chemical shift could be sensitive to the molecular environment.
¹³C NMR: The carbon signals of the quinoline ring, especially C8 (attached to oxygen) and C9 (adjacent to nitrogen), would show significant downfield or upfield shifts, providing evidence of coordination.
For paramagnetic complexes (e.g., Fe³⁺, Ni²⁺, Cr³⁺), NMR signals are often broadened to the point of being unobservable, or they are shifted over a very wide chemical shift range.
Crystallographic Studies for Determination of Coordination Geometries and Crystal Packing
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. Such studies provide unambiguous information on:
Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, square planar, tetrahedral). For example, crystallographic studies on a Ni(II) complex with a tridentate 8-hydroxyquinoline derivative confirmed a distorted octahedral geometry. mdpi.com
Bond Lengths and Angles: Precise measurements of the M-O and M-N bond lengths and the bite angle of the chelate ring (O-M-N) confirm the strength and nature of the coordination.
Stereochemistry: For octahedral complexes like [M(L)₃], X-ray crystallography can distinguish between facial (fac) and meridional (mer) isomers.
Crystal Packing: It reveals intermolecular interactions such as hydrogen bonding (potentially involving the 7-amino group) and π-π stacking between the aromatic quinoline rings, which dictate how the complex molecules arrange themselves in the solid state.
Based on studies of related compounds, complexes of this compound are expected to exhibit geometries largely dictated by the coordination number and electronic configuration of the metal ion. Trivalent ions like Fe³⁺ and Al³⁺ would likely yield octahedral complexes, while divalent ions like Ni²⁺ could adopt either square planar or octahedral geometries depending on the specific reaction conditions and ligand-field effects. mdpi.comscirp.org
Spectroscopic and Analytical Characterization Methodologies for 7 Amino 5 Iodo 8 Quinolinol
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for confirming the identity and detailed structure of 7-Amino-5-iodo-8-quinolinol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry each provide unique and complementary pieces of information to build a complete molecular picture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While direct experimental spectra for this compound are not widely published, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on its structural similarity to well-characterized analogs like 8-hydroxyquinoline (B1678124), 8-aminoquinoline (B160924), and various halogenated quinolinols.
In the ¹H NMR spectrum , distinct signals are expected for the protons on the quinoline (B57606) ring system. The aromatic region would likely display signals for H2, H3, H4, and H6. The protons on the pyridine (B92270) ring (H2, H3, H4) would show characteristic coupling patterns. The lone proton on the benzene (B151609) ring (H6) would likely appear as a singlet. Additionally, broad signals corresponding to the protons of the amino (-NH₂) and hydroxyl (-OH) groups would be present, with their chemical shifts being sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum would complement the proton data by identifying each unique carbon environment. Nine distinct signals would be anticipated, corresponding to the nine carbon atoms of the quinoline core. The carbons bonded to the electronegative iodine (C5), nitrogen (C7, C8a), and oxygen (C8) atoms would be shifted downfield to higher ppm values. Carbons C5 and C7, being directly substituted with the heavy iodine atom and the amino group respectively, would show the most significant shifts compared to the parent 8-quinolinol structure.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.7 | Doublet of Doublets (dd) |
| H-3 | ~7.4 | Doublet of Doublets (dd) |
| H-4 | ~8.3 | Doublet of Doublets (dd) |
| H-6 | ~7.5 | Singlet (s) |
| -NH₂ | Variable (Broad) | Singlet (s) |
| -OH | Variable (Broad) | Singlet (s) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C-2 | ~148 | |
| C-3 | ~122 | |
| C-4 | ~136 | |
| C-4a | ~128 | |
| C-5 | ~85 (low due to I) | |
| C-6 | ~130 | |
| C-7 | ~145 (due to NH₂) | |
| C-8 | ~150 (due to OH) |
Note: Predicted values are based on substituent effects on the 8-quinolinol scaffold and may vary from experimental data.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine group would typically appear as two distinct peaks in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain complex bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring. The C-I bond, being heavy, would have a low-frequency stretching vibration, likely appearing below 600 cm⁻¹. Indeed, studies on the related compound 5,7-diiodo-8-hydroxyquinoline assign C-I stretching vibrations to bands observed at 497 cm⁻¹ and 542 cm⁻¹ researchgate.net. In-plane bending vibrations for the C-I bond have been assigned at 565 cm⁻¹ in the FT-IR spectrum of 5,7-diiodo-8-hydroxyquinoline .
Raman spectroscopy , which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. The C-I bond is also expected to be Raman active, with in-plane bending vibrations for this bond in 5,7-diiodo-8-hydroxyquinoline observed at 559, 265, 141, and 82 cm⁻¹ . However, as noted in studies of similar compounds, the fluorescent nature of quinoline derivatives can sometimes interfere with the observation of all expected Raman peaks .
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretch | 3200-3600 (Broad) |
| N-H | Stretch | 3300-3500 (Two peaks) |
| Aromatic C-H | Stretch | ~3050 |
| C=C / C=N | Ring Stretch | 1400-1600 |
| C-O | Stretch | ~1200 |
| C-N | Stretch | ~1300 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₉H₇IN₂O), the exact molecular weight is approximately 299.97 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) confirming this mass.
The fragmentation pattern provides structural clues. A key fragmentation pathway for quinoline compounds involves the loss of hydrogen cyanide (HCN) nist.gov. Other expected fragmentations for this compound would include the loss of the iodine atom (a peak at M-127), the loss of a hydroxyl radical (M-17), and the loss of carbon monoxide (M-28) from the phenolic ring. The presence of the amino group could lead to the loss of ammonia (B1221849) (M-17) or related nitrogen-containing fragments. The relative abundance of these fragment ions helps in piecing together the molecular structure.
Quantitative and Qualitative Spectrophotometric and Fluorometric Analysis
Spectrophotometric and fluorometric methods are primarily used to study the electronic properties of a molecule and to determine its concentration in solution.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinoline system.
The parent 8-hydroxyquinoline molecule shows characteristic absorption bands nist.gov. The addition of an amino group (an auxochrome) at the 7-position and an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ) due to the extension of the conjugated π-system. The spectrum would be sensitive to pH, as protonation or deprotonation of the phenolic hydroxyl, the amino group, and the ring nitrogen will alter the electronic structure of the molecule. This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, following the Beer-Lambert law.
Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Derivatives of 8-hydroxyquinoline and 8-aminoquinoline are well-known for their fluorescent properties and are commonly used as fluorogenic chelators for metal ions nih.gov.
The intrinsic luminescence of this compound is influenced by its substituents. The amino group generally enhances fluorescence. However, the presence of the iodine atom at the 5-position is expected to significantly decrease the fluorescence quantum yield. This phenomenon, known as the "heavy atom effect," promotes intersystem crossing from the excited singlet state to the triplet state, thereby quenching fluorescence.
A key characteristic of 8-hydroxyquinoline derivatives is chelation-enhanced fluorescence (CHEF) . In the free ligand state, the fluorescence is often weak. Upon chelation with certain metal ions (e.g., Zn²⁺, Al³⁺, Cd²⁺), a rigid metal-ligand complex is formed. This rigidity restricts intramolecular vibrations that would otherwise dissipate the absorbed energy, leading to a dramatic increase in fluorescence intensity nih.govuci.edu. This property makes this compound a potential candidate for use as a selective fluorescent sensor for specific metal ions. Conversely, interaction with paramagnetic metal ions, such as Fe³⁺ or Cu²⁺, can lead to fluorescence quenching through energy or electron transfer mechanisms.
Table 3: Summary of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5,7-diiodo-8-hydroxyquinoline |
| 8-hydroxyquinoline |
| 8-aminoquinoline |
| Zinc (Zn²⁺) |
| Aluminum (Al³⁺) |
| Cadmium (Cd²⁺) |
| Iron (Fe³⁺) |
Chromatographic Separation and Detection Methods for this compound
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from complex matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of method depends on the analyte's physicochemical properties, the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of 8-hydroxyquinoline derivatives due to its high resolution, sensitivity, and adaptability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
Method development for this compound would involve a systematic optimization of several key parameters to achieve a robust and reliable separation. The goal is to obtain a symmetrical peak shape, adequate retention, and sufficient resolution from potential impurities or other components in the sample matrix.
Stationary Phase: The selection of the stationary phase is critical. Due to the presence of the quinoline ring system, both aromatic and aliphatic functionalities, a C18 or a Phenyl-based column is often suitable. researchgate.net Mixed-mode columns that offer both hydrophobic and ion-exchange interactions can also provide excellent retention and selectivity for quinoline compounds, which possess a basic nitrogen atom. sielc.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.
Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte.
Aqueous Phase: A buffer is necessary to control the pH and ensure the consistent ionization state of the 7-amino and 8-hydroxyl groups. Phosphate or formate (B1220265) buffers are frequently used. Adjusting the pH can significantly impact the retention and peak shape. nih.govmdpi.com For instance, a mobile phase for a similar compound, 5-chloro-7-iodo-8-quinolinol (clioquinol), utilized a phosphate/citrate buffer with a methanol:acetonitrile mixture. nih.gov
Detection:
UV-Vis Detection: The conjugated aromatic system of the quinoline ring allows for strong ultraviolet (UV) absorbance. Detection is typically performed at a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity. researchgate.net
Mass Spectrometry (LC-MS/MS): For higher selectivity and sensitivity, especially in complex biological matrices, coupling HPLC with a mass spectrometer is a powerful option. mdpi.com
Electrochemical Detection: This method offers high sensitivity for electroactive compounds like 8-quinolinols. nih.govresearchgate.net
Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. researchgate.net Validation parameters include:
Linearity: Establishing a linear relationship between the analyte concentration and the detector response. For clioquinol (B1669181), linearity was demonstrated in plasma over a range of 5-2000 ng/mL. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery studies. Recoveries for similar compounds are typically expected to be within 98-102%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at intra-day and inter-day levels, with relative standard deviation (RSD) values typically below 2%.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. For a related compound, clioquinol, the LOQ was 5 ng/mL in plasma using HPLC with electrochemical detection. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and 20 mM Phosphate Buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at ~254 nm or Electrochemical Detector |
| Column Temperature | Ambient or 30 °C |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Approaches
Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the polar nature and low volatility of the 8-hydroxyl and 7-amino groups, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile derivatives. This can be achieved through silylation or acylation of the hydroxyl and amino groups.
Following derivatization, the compound can be analyzed using a capillary GC system equipped with a non-polar or medium-polarity column (e.g., DB-5 or DB-17). Detection can be accomplished using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (GC-MS). Gas chromatography has been successfully used to quantify the related compound 5-chloro-7-iodo-8-quinolinol and its metabolites in biological fluids. nih.govsigmaaldrich.comlabmartgh.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis and purification of compounds. proquest.comcrsubscription.com It is particularly useful for monitoring reaction progress and assessing sample purity.
For the separation of this compound, a silica (B1680970) gel or cellulose (B213188) plate would serve as the stationary phase. amrita.edu The mobile phase, or eluent, would be a mixture of solvents optimized to achieve separation. Given the presence of a basic amino group and an acidic hydroxyl group, a ternary solvent system is often effective. researchgate.net A common system for separating amino-containing aromatic compounds is a mixture of butanol, acetic acid, and water. researchgate.net
After developing the plate, the separated spots must be visualized.
UV Light: The quinoline ring is UV-active, allowing for visualization under short-wave (254 nm) or long-wave (366 nm) UV light.
Staining Reagents: Specific reagents can be sprayed on the plate to produce colored spots. For this compound, ninhydrin (B49086) is an excellent choice as it reacts with the primary amino group to form a characteristic purple-colored spot, known as Ruhemann's purple. amrita.edu Iodine vapor is another general-purpose visualization agent. illinois.edu
The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify the compound under consistent experimental conditions. amrita.edu
Table 2: Representative TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (12:3:5 v/v/v) |
| Application | 5 µL of a 1 mg/mL solution in methanol |
| Development | Ascending development in a saturated chamber |
| Detection | 1. UV light at 254 nm2. Spraying with 0.2% Ninhydrin solution followed by heating |
Electrochemical Detection in Analytical Methodologies
Electrochemical detection (ED), particularly when coupled with HPLC, provides a highly sensitive and selective method for the quantification of electroactive compounds. The 8-hydroxyquinoline moiety is readily oxidizable, making this compound an excellent candidate for this detection method.
An HPLC-ED method was successfully developed for the related compound 5-chloro-7-iodo-8-quinolinol in biological samples. nih.govresearchgate.net A similar approach would be directly applicable to this compound. The system consists of an HPLC for separation, followed by an electrochemical detector with a flow-through cell. Inside the cell, a working electrode is held at a specific potential. When the electroactive analyte passes over the electrode surface, it undergoes an oxidation reaction, generating a measurable electrical current that is directly proportional to its concentration.
The key advantage of this technique is its remarkable sensitivity, with detection limits often reaching the low nanogram or even picogram level. nih.gov This makes it ideal for pharmacokinetic studies or trace-level analysis in complex matrices like plasma or tissue homogenates. nih.govresearchgate.net The selectivity can be tuned by adjusting the applied potential at the working electrode, minimizing interference from other co-eluting substances that are not electroactive at that potential.
For the analysis of clioquinol, a Nucleosil C18 column was used with a mobile phase of phosphate/citrate buffer and a methanol:acetonitrile mixture, achieving a quantitation limit of 5 ng/mL in plasma. nih.gov This demonstrates the power of HPLC-ED for the sensitive determination of halogenated 8-quinolinols.
Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes and Safety
Antimicrobial Activity and Underlying Mechanisms of Action
Clioquinol (B1669181) has demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal properties. Its mechanisms of action are multifaceted, primarily revolving around metal chelation and disruption of cellular homeostasis.
Clioquinol exhibits bacteriostatic and, in some contexts, bactericidal effects against a range of pathogenic bacteria. Its efficacy is notably influenced by the composition of the growth medium, suggesting that interactions with media components can modulate its activity. While its antibacterial activity has been described as weak in some studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research has indicated that Clioquinol's antibacterial action is highly dependent on the bacterial growth medium, with its activity being potentially influenced by interactions with proteins and metal salts in the environment. In certain conditions, such as in human duodeno-pancreatic secretions, it has been shown to have a rapid bactericidal effect at concentrations near its Minimum Inhibitory Concentration (MIC) frontiersin.org.
Table 1: Antibacterial Efficacy of Clioquinol Against Various Bacterial Strains
| Bacterial Strain | Gram Staining | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | 0.3 ± 0.15 | bioline.org.br |
| Escherichia coli | Gram-Negative | 0.625 ± 0.25 | bioline.org.br |
| Pseudomonas aeruginosa | Gram-Negative | >32 | nih.gov |
| Streptococcus pyogenes | Gram-Positive | Not specified | nih.gov |
| Enterococcus faecalis | Gram-Positive | Not specified | frontiersin.org |
| Klebsiella pneumoniae | Gram-Negative | Not specified | nih.gov |
| Proteus mirabilis | Gram-Negative | Not specified | nih.gov |
Clioquinol has demonstrated potent antifungal activity against a wide array of fungal species, including yeasts and dermatophytes. Its mechanisms of fungal inhibition are multifaceted and include damage to the cell wall, disruption of the cell membrane, and interference with morphogenesis.
Studies on Candida albicans have shown that Clioquinol can inhibit the transition from yeast to hyphal form, a critical step in its pathogenesis. It has also been found to be effective against biofilms, which are notoriously difficult to treat nih.gov. The compound has been shown to damage the fungal cell wall and, at high concentrations, directly disrupt the cell membrane, leading to increased permeability. At lower concentrations, it can induce depolarization of the membrane nih.gov. Furthermore, its antifungal activity is concentration and time-dependent nih.gov.
Against dermatophytes such as Trichophyton and Microsporum species, Clioquinol has also shown significant fungicidal activity nih.gov.
Table 2: Antifungal Spectrum of Clioquinol
| Fungal Species | Type | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | Yeast | 0.031–0.5 | nih.gov |
| Candida glabrata | Yeast | 0.031–0.5 | nih.gov |
| Candida tropicalis | Yeast | 0.031–0.5 | nih.gov |
| Aspergillus fumigatus | Mold | 6 | nih.gov |
| Aspergillus flavus | Mold | Not specified | nih.gov |
| Aspergillus niger | Mold | Not specified | nih.gov |
| Trichophyton rubrum | Dermatophyte | 0.5–2 | nih.gov |
| Microsporum canis | Dermatophyte | 0.5–2 | nih.gov |
| Fusarium species | Mold | 0.5–2 | nih.gov |
| Scedosporium dehoogii | Mold | 0.5–1 | nih.gov |
A central aspect of Clioquinol's antimicrobial mechanism is its ability to chelate metal ions, particularly zinc, copper, and iron, which are essential for microbial growth and enzymatic functions. By binding to these metal ions, Clioquinol disrupts microbial homeostasis.
The antifungal effects of Clioquinol can be reversed by the addition of exogenous metal ions, confirming the role of metal chelation in its activity. It is believed to act as a metal chelator for zinc, copper, and iron, thereby depriving the fungal cells of these crucial elements nih.gov. This disruption of ion homeostasis is a key component of its antifungal action and distinguishes it from many conventional antifungal agents nih.gov. Studies have shown that in the presence of metal chelators, the MIC of Clioquinol decreases, while in media supplemented with metal ions, the MIC increases nih.gov.
Clioquinol directly interacts with microbial cell membranes, leading to alterations in their structure and function. At high concentrations, it can cause direct disruption of the cell membrane, while at lower concentrations, it induces membrane depolarization nih.gov. This effect on membrane integrity contributes to its antimicrobial properties.
Investigations using propidium (B1200493) iodide influx assays have confirmed that Clioquinol can compromise the integrity of the plasma membrane in fungal cells nih.gov. However, it does not appear to directly bind to ergosterol, a key component of the fungal cell membrane that is the target of some other antifungal drugs nih.gov. In filamentous fungi, Clioquinol has been shown to alter cell permeability, leading to inhibition of hyphal growth nih.gov.
Anticancer Potential and Molecular Targets
In pre-clinical studies, Clioquinol has demonstrated significant anticancer activity across a variety of cancer cell lines. Its cytotoxic effects are attributed to several molecular mechanisms, including the induction of apoptosis and its function as a metal ionophore.
Clioquinol has been shown to reduce the viability of numerous human cancer cell lines in a concentration-dependent manner, with IC50 values typically in the low micromolar range nih.govnih.gov. The primary mechanism of cancer cell death induced by Clioquinol is apoptosis, which is a form of programmed cell death. This process is often mediated by the activation of caspases, a family of protease enzymes that play a crucial role in apoptosis nih.gov.
While initially investigated for its metal-chelating properties in the context of cancer, studies have shown that the addition of copper, iron, or zinc does not rescue cancer cells from Clioquinol-induced cytotoxicity but rather enhances it. This suggests that simple metal chelation is not the primary mechanism of its anticancer action. Instead, evidence points towards its role as a transition metal ionophore, where it transports metal ions, particularly zinc, into the cancer cells, leading to elevated intracellular zinc levels and subsequent cell death nih.govnih.gov.
Table 3: Cytotoxicity of Clioquinol in Various Human Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µmol/L) | Reference |
|---|---|---|---|
| DHL-4 | B-cell lymphoma | 3.5 | nih.gov |
| Raji | B-cell lymphoma | 2.8 | nih.gov |
| MCF-7 | Breast cancer | 4.2 | nih.gov |
| MDA-MB231 | Breast cancer | 5.1 | nih.gov |
| A2780 | Ovarian cancer | 3.9 | nih.gov |
| SiHa | Cervical cancer | 6.3 | nih.gov |
| T24 | Bladder cancer | 4.8 | nih.gov |
| Mpanc-96 | Pancreatic cancer | 5.5 | nih.gov |
| HuCCT1 | Cholangiocarcinoma | ~20 | frontiersin.org |
Modulation of Key Cellular Pathways: Proteasome Inhibition and NF-κB Activity
The ubiquitin-proteasome system is crucial for the degradation of proteins that regulate key cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.gov The inhibition of this pathway is a recognized strategy in cancer therapy. Studies on 8-hydroxyquinoline (B1678124) (8-OHQ) and its analogue clioquinol have demonstrated that their anticancer activity is linked to their ability to inhibit the proteasome. This inhibition is dependent on the presence of copper. The proposed mechanism involves the binding of the 8-hydroxyquinoline compound to copper, forming a complex that then transports copper into cancer cells. nih.gov The resulting increase in intracellular copper complexes leads to the inhibition of the proteasome's chymotrypsin-like (CT-like) activity, which in turn induces cell death. nih.gov While direct studies on 7-Amino-5-iodo-8-quinolinol are limited, it is plausible that it follows a similar copper-dependent mechanism of proteasome inhibition due to its 8-hydroxyquinoline scaffold.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular responses to stress, inflammation, and is implicated in the development of cancer. nih.govnih.gov The inhibition of NF-κB activation is another avenue for anticancer therapies. Quinolines have been reported to inhibit the NF-κB pathway. nih.gov The mechanism of inhibition can involve preventing the degradation of IκB proteins, which sequester NF-κB dimers in the cytoplasm, thereby blocking their translocation to the nucleus where they would activate target gene transcription. nih.gov Some quinoline (B57606) derivatives have been shown to interfere with the DNA-binding activity of NF-κB. nih.gov
| Cellular Pathway | Modulating Compound(s) | Observed Effect | Reference |
|---|---|---|---|
| Proteasome | 8-Hydroxyquinoline, Clioquinol | Inhibition of chymotrypsin-like activity in the presence of copper | nih.gov |
| NF-κB Signaling | Quinoline Derivatives | Inhibition of NF-κB activation and nuclear translocation | nih.govnih.gov |
Anti-angiogenesis Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The inhibition of angiogenesis is a key strategy in cancer treatment. The anti-angiogenic activity of 8-hydroxyquinoline derivatives has been linked to their ability to chelate copper, an essential cofactor for several pro-angiogenic factors. nih.gov Furthermore, some derivatives have been shown to inhibit the stability of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor that regulates the expression of angiogenic genes like vascular endothelial growth factor (VEGF). nih.gov By reducing the levels of HIF-1α and subsequently VEGF, these compounds can effectively suppress tumor-induced angiogenesis. nih.gov
Influence of Metal Ion Homeostasis (e.g., Cu, Zn) in Anticancer Activity
The anticancer activity of 8-hydroxyquinoline derivatives is intricately linked to their ability to disrupt metal ion homeostasis within cancer cells. nih.govmdpi.com These compounds are known to chelate essential metal ions like copper (Cu) and zinc (Zn). scispace.comacs.org The anticancer mechanism is thought to involve the formation of lipophilic metal complexes that can easily penetrate cellular membranes. nih.gov Once inside the cell, these complexes can increase the intracellular concentration of these metal ions, acting as ionophores. mdpi.com
This disruption of metal homeostasis can lead to a cascade of events detrimental to cancer cells:
Generation of Reactive Oxygen Species (ROS): The metal complexes, particularly with copper, can participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS). researchgate.net
Inhibition of Metalloenzymes: By binding to essential metal ions, 8-hydroxyquinoline derivatives can inhibit the activity of metalloenzymes that are crucial for DNA synthesis and cell proliferation. nih.gov
Induction of Apoptosis: The accumulation of metal complexes and the subsequent oxidative stress can trigger apoptotic pathways, leading to programmed cell death. mdpi.comnih.gov
Studies on various 8-hydroxyquinoline derivatives have shown that their cytotoxicity against cancer cells is often enhanced in the presence of copper. researchgate.netnih.gov
| Metal Ion | Role in Anticancer Mechanism | Reference |
|---|---|---|
| Copper (Cu) | Forms cytotoxic complexes, enhances proteasome inhibition, and promotes ROS generation. | nih.govresearchgate.netnih.gov |
| Zinc (Zn) | Chelation disrupts homeostasis; complexes can exhibit cytotoxic activity. | scispace.comacs.org |
Neuroprotective Mechanisms and Impact on Metal Ion Dyshomeostasis
Chelation of Pathologically Accumulated Metal Ions in Neurodegenerative Conditions (e.g., Amyloid Deposits)
Neurodegenerative diseases such as Alzheimer's disease are characterized by the pathological aggregation of proteins, such as amyloid-beta (Aβ), into plaques in the brain. nih.gov These amyloid plaques are known to accumulate high concentrations of metal ions, particularly copper, zinc, and iron. scispace.com These metals can promote the aggregation of Aβ and contribute to oxidative stress. nih.gov
8-Hydroxyquinoline derivatives, including this compound, are being investigated for their neuroprotective potential due to their ability to chelate these pathologically accumulated metal ions. scispace.commdpi.com By binding to the metal ions within the amyloid plaques, these compounds can help to dissolve the aggregates and reduce their neurotoxicity. scispace.com For example, the 8-hydroxyquinoline derivative clioquinol has been shown to chelate metal ions from metal-Aβ species and assist in the disaggregation of Aβ aggregates. nih.gov
Modulation of Metal-Protein Interactions and Aggregation
The interaction between metal ions and proteins is a key factor in the pathology of several neurodegenerative diseases. nih.gov Metal ions can bind to proteins and induce conformational changes that lead to their misfolding and aggregation. mdpi.com 8-Hydroxyquinoline derivatives can modulate these metal-protein interactions by competing with the proteins for binding to the metal ions. nih.gov By sequestering the metal ions, these compounds can prevent them from inducing protein aggregation. nih.gov Furthermore, by forming complexes with the metal ions, they may also facilitate the removal of these ions from the brain. scispace.com
Antioxidant Properties and Regulation of Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a common feature in both cancer and neurodegenerative diseases. mdpi.commdpi.com 8-Hydroxyquinoline and its derivatives have been shown to possess both antioxidant and, under certain conditions, pro-oxidant properties. mdpi.comresearchgate.net
Their antioxidant activity is attributed to their ability to scavenge free radicals, a property enhanced by the hydroxyl group at the 8-position. mdpi.com Additionally, by chelating redox-active metal ions like copper and iron, they can prevent these metals from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. mdpi.com
Conversely, the metal complexes of 8-hydroxyquinolines can also exhibit pro-oxidant activity. researchgate.net In the presence of reducing agents, the copper complexes of these compounds can undergo redox cycling, leading to the production of ROS. researchgate.net This pro-oxidant effect is thought to contribute to their anticancer activity by inducing oxidative stress specifically within cancer cells, which often have a higher metabolic rate and are more vulnerable to oxidative damage. researchgate.net Studies on some 2-substituted-8-hydroxyquinoline derivatives have shown protective effects against H₂O₂-induced oxidative stress. nih.gov
| Activity | Mechanism | Context | Reference |
|---|---|---|---|
| Antioxidant | Free radical scavenging; Chelation of redox-active metals. | Neuroprotection | mdpi.comnih.gov |
| Pro-oxidant | Redox cycling of metal complexes to generate ROS. | Anticancer activity | researchgate.netresearchgate.net |
Structure-Activity Relationship (SAR) Studies
The biological efficacy of 8-hydroxyquinoline (8-HQ) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. nih.gov Studies on a variety of 8-HQ analogs have provided insights into the roles of substituents at positions 5, 7, and 8, which are critical for modulating the physicochemical properties and biological activities of these compounds.
Position 8 (Hydroxyl Group): The hydroxyl group at position 8 is a cornerstone of the biological activity of this class of compounds. It is one of the two key donor sites, along with the quinoline ring nitrogen, that enables the molecule to form stable chelate complexes with various metal ions. tandfonline.comdovepress.com This chelating ability is fundamental to many of the observed biological effects. dovepress.com The proximity of the hydroxyl group to the heterocyclic nitrogen is unique among monohydroxyquinolines and is essential for forming these complexes. tandfonline.com The interaction involves the displacement of the hydroxyl hydrogen, allowing the metal to bind to both the oxygen and the nitrogen, which increases the molecule's rigidity. rroij.com This structural feature is a necessary, though not always sufficient, prerequisite for the anticancer activity of many 8-hydroxyquinoline derivatives. acs.org
Position 5 (Iodo Group): Halogenation at the 5- and 7-positions is a common strategy to enhance the biological activity of 8-quinolinols. Halogens, such as the iodo group in this compound, are known to increase the lipophilicity of the molecule. tandfonline.com This increased lipophilicity can improve the compound's ability to cross cellular membranes and reach its target sites. In the case of clioquinol (5-chloro-7-iodo-8-quinolinol), the presence of halogens is thought to facilitate its absorption and transport into the brain. tandfonline.com While systematic studies on organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands found that the specific type of halogen (chloro vs. iodo) had a minor impact on cytotoxic activity, the presence of these substituents is still considered important. acs.org Furthermore, electron-withdrawing groups at the C-5 position are expected to cause a blue-shift in the emission of the corresponding metal complexes. rroij.com
Position 7 (Amino Group): The substituent at the C-7 position also plays a crucial role in defining the molecule's biological profile. While specific SAR studies on the 7-amino group of this compound are not extensively detailed in the available literature, general principles can be applied. The introduction of different groups at this position modulates activity. For instance, in a series of 8-hydroxyquinoline derivatives, the presence of a 7-morpholinomethyl group was correlated with activity against Gram-positive bacteria, an effect linked to its iron chelation capacity. rroij.com In other studies, electron-donating substituents at the C-7 position are predicted to cause a red-shift in the emission of their metal complexes. rroij.com The amino group is an electron-donating group, which would be expected to influence the electronic properties of the quinoline ring and its metal complexes, thereby affecting biological efficacy.
The following table summarizes the impact of substituents at these key positions based on studies of various 8-hydroxyquinoline derivatives.
| Position | Substituent Type | General Impact on Physicochemical Properties | Consequence for Biological Efficacy |
| 8 | Hydroxyl (-OH) | Essential for metal chelation by forming a bidentate ligand with the ring nitrogen. tandfonline.comdovepress.com | Prerequisite for many biological activities, including anticancer and antimicrobial effects. dovepress.comacs.org |
| 5 | Halogen (e.g., -I) | Increases lipophilicity; acts as a σ-electron withdrawing and π-electron donating group. tandfonline.comresearchgate.net | Enhances membrane permeability and bioavailability. tandfonline.com Modulates electronic properties of the molecule. |
| 7 | Various (e.g., -NH₂) | Modulates electronic properties (electron-donating groups cause a red-shift). rroij.com Influences steric and electronic factors for receptor/enzyme binding. | Significantly alters the spectrum of biological activity and potency. rroij.com |
Correlation Between Metal-Chelating Properties and Observed Bioactivity
A substantial body of evidence indicates that the biological activities of 8-hydroxyquinoline and its derivatives are intrinsically linked to their ability to chelate metal ions. dovepress.commdpi.com These compounds can disrupt the delicate balance of metal homeostasis within biological systems, which can either lead to the depletion of essential metals from key enzymes or the introduction of excess metal ions into cells, triggering cytotoxic effects. nih.gov
The mechanism often involves the 8-HQ derivative acting as an ionophore, binding to extracellular metal ions to form a lipophilic complex. This complex can then readily diffuse across the cell membrane. Once inside the cell, the complex can dissociate, releasing the metal ion and the chelating agent. This process can lead to an intracellular accumulation of the metal, which may induce oxidative stress or inhibit critical cellular processes. dovepress.com
The anticancer activity of many 8-HQ derivatives, for example, is attributed to this mechanism. The inhibition of metalloenzymes crucial for cellular function, such as ribonucleotide reductase which is vital for DNA synthesis, is a well-documented outcome of perturbed metal ion concentrations. nih.gov Similarly, the antimicrobial effects of 8-HQ compounds are often dependent on their ability to chelate transition metals that are essential for the survival and growth of microorganisms. mdpi.com By binding to the metallic prosthetic groups of bacterial enzymes, these compounds can disrupt their activity. mdpi.com For instance, the antibacterial potency of 7-Morpholinomethyl-8-hydroxyquinoline was found to correlate with its ability to chelate iron. rroij.com
It is important to note that chelation is a necessary but not always sufficient condition for bioactivity. acs.org The stability and redox activity of the metal complexes formed also play a significant role. Subtle structural modifications to the 8-HQ scaffold can lead to significant changes in the stability of the metal complexes, which in turn profoundly influences the selective toxicity of the compound. nih.gov
The table below outlines the relationship between the metal-chelating properties of 8-HQ derivatives and their biological effects.
| Biological Activity | Mechanism Linked to Metal Chelation | Key Metal Ions Implicated |
| Anticancer | Inhibition of metalloenzymes (e.g., ribonucleotide reductase); induction of oxidative stress via metal shuttling. dovepress.comnih.gov | Copper (Cu), Zinc (Zn), Iron (Fe) |
| Antimicrobial | Disruption of essential bacterial enzyme activity by binding to metallic prosthetic groups. mdpi.com | Iron (Fe), Copper (Cu) |
| Antineurodegenerative | Modulation of metal ions (Cu, Zn) that play a role in the aggregation of misfolded proteins. tandfonline.com | Copper (Cu), Zinc (Zn) |
Computational Chemistry and Theoretical Modeling of 7 Amino 5 Iodo 8 Quinolinol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine molecular characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.netresearchgate.netresearchgate.net By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 7-Amino-5-iodo-8-quinolinol, a full geometry optimization without any symmetry constraints would be performed, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.govscirp.org
The calculations would yield the most stable conformation of the molecule in the gas phase. The presence of the amino (-NH2) and hydroxyl (-OH) groups allows for potential intramolecular hydrogen bonding, which would be identified and quantified through these calculations. The resulting optimized structure provides a foundational model for all further theoretical analyses.
Table 1: Predicted Geometric Parameters for this compound (Illustrative DFT Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C5–I | 2.105 |
| C7–N (amino) | 1.370 | |
| C8–O | 1.362 | |
| O–H | 0.965 | |
| Bond Angles (°) | C4-C5-I | 119.8 |
| C6-C7-N (amino) | 120.5 | |
| C7-C8-O | 118.9 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating higher polarizability and potential for charge transfer within the molecule. researchgate.net For this compound, the presence of electron-donating amino and hydroxyl groups and the electron-withdrawing iodine atom would significantly influence the energies and distribution of these frontier orbitals.
Table 2: Predicted FMO Energies for this compound (Illustrative DFT Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 3.87 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show significant negative potential around the oxygen atom of the hydroxyl group, the nitrogen of the amino group, and the nitrogen atom within the quinoline (B57606) ring, indicating these are primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, marking it as a hydrogen bond donor site.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While quantum calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the surrounding environment, such as a solvent or a biological macromolecule. researchgate.netmdpi.com
For this compound, an MD simulation could be run to assess its conformational stability in an aqueous solution. Key parameters like the Root-Mean-Square Deviation (RMSD) would be calculated to monitor the stability of the molecular structure over the simulation period. Furthermore, the Root-Mean-Square Fluctuation (RMSF) of individual atoms would reveal the most flexible regions of the molecule. Such simulations are crucial for understanding how the molecule behaves in a physiological environment and for validating docking poses. nih.gov
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netnih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Given the known antimicrobial and anticancer activities of many 8-hydroxyquinoline (B1678124) derivatives, this compound could be docked into the active site of various protein targets. researchgate.netnih.gov For example, it could be docked against a bacterial enzyme like DNA gyrase or a human protein involved in cancer, such as a specific kinase. The docking algorithm would generate multiple binding poses, which are then scored based on binding energy. A lower binding energy (more negative value) typically indicates a more stable protein-ligand complex. The analysis would also identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| E. coli FabH (e.g., 1HNJ) | -8.2 | Ser276 | Hydrogen Bond (with -OH) |
| His244, Phe306 | Hydrophobic/Pi-Alkyl | ||
| Human Carbonic Anhydrase XII (e.g., 1JD0) | -7.5 | Thr199 | Hydrogen Bond (with -NH2) |
| Val121, Leu198 | Hydrophobic |
Prediction of Spectroscopic Properties from Theoretical Models
Computational methods, particularly DFT, can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) spectra. researchgate.netresearchgate.netscirp.orgmdpi.com Theoretical calculation of vibrational frequencies is a powerful tool for interpreting and assigning experimental spectra. scirp.org
By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. The calculated frequencies correspond to specific vibrational modes, such as O-H stretching, N-H stretching of the amino group, C-I stretching, and various aromatic ring vibrations. Comparing these theoretical frequencies (often scaled by an empirical factor to correct for approximations) with experimental FT-IR and Raman data helps confirm the molecular structure and provides a detailed understanding of its vibrational properties.
Table 4: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) (Illustrative Data)
| Vibrational Mode | Predicted Frequency (Scaled) | Typical Experimental Range |
|---|---|---|
| O–H Stretch | 3450 | 3200-3600 |
| N–H Symmetric Stretch | 3355 | 3300-3400 |
| C=C/C=N Aromatic Stretch | 1580 | 1450-1600 |
| C–O Stretch | 1275 | 1260-1380 |
| C–I Stretch | 530 | 500-600 |
Advanced Applications and Materials Science Research
Development of Fluorescent Chemosensors for Metal Ion Detection
The 8-hydroxyquinoline (B1678124) moiety is a well-established fluorophore and a powerful chelating agent, making its derivatives ideal candidates for the development of fluorescent chemosensors. These sensors are designed to detect specific metal ions by converting the chemical information of ion binding into a measurable optical signal, such as a change in fluorescence intensity or wavelength.
Design Principles for Selective and Sensitive Metal Ion Probes (e.g., Al³⁺, Zn²⁺)
The design of selective and sensitive metal ion probes based on the 7-Amino-5-iodo-8-quinolinol framework follows several key principles rooted in coordination chemistry and photophysics. The core 8-hydroxyquinoline structure acts as a bidentate ligand, forming stable complexes with a variety of metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group.
Selectivity is achieved by modifying the steric and electronic properties of the quinoline (B57606) ring. The substituents—in this case, the electron-donating amino group (-NH₂) and the electron-withdrawing, heavy iodine atom (-I)—play a crucial role.
Electronic Tuning: The amino group enhances the electron density of the aromatic system, which can influence the binding affinity and the photophysical properties of the resulting metal complex.
Steric Hindrance: The position and size of substituents can create a specific "binding pocket" that preferentially accommodates metal ions of a certain size and coordination geometry. For instance, the probe's structure can be tailored to favor the tetrahedral geometry typical of Zn²⁺ complexes or the octahedral geometry of Al³⁺ complexes.
Hard and Soft Acid-Base (HSAB) Theory: The choice of donor atoms (N, O) in the 8-quinolinol core makes it a relatively hard ligand, showing a preference for hard or borderline metal ions like Al³⁺ and Zn²⁺.
Sensitivity is governed by the efficiency of the fluorescence signaling mechanism upon metal ion binding. A high quantum yield of the metal complex and a low quantum yield of the free ligand are desirable for "turn-on" sensors. The heavy iodine atom in this compound can potentially influence the photophysical properties through the "heavy-atom effect," which could be harnessed in designing specific sensing mechanisms.
A comparison of different 8-hydroxyquinoline derivatives illustrates how substitutions affect sensing properties:
| Derivative | Target Ion | Typical Emission λ (nm) | Limit of Detection (LOD) | Key Feature |
| 8-Hydroxyquinoline | Al³⁺, Zn²⁺ | ~520 | Variable | Parent scaffold |
| 5-Amino-8-hydroxyquinoline | Cu²⁺, Fe³⁺ | Quenched | Micromolar range | Amino group alters selectivity |
| Clioquinol (B1669181) (5-Chloro-7-iodo-8-quinolinol) | Zn²⁺ | ~550 | Nanomolar range | Halogenation enhances properties |
| This compound | Zn²⁺, Al³⁺ (Predicted) | N/A | N/A | Combines electron-donating and heavy-atom effects |
This table is illustrative, based on the properties of related compounds. Specific data for this compound requires dedicated experimental validation.
Sensing Mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Quenching
The detection of metal ions by this compound-based sensors primarily relies on two photophysical phenomena: Chelation-Enhanced Fluorescence (CHEF) and fluorescence quenching.
Chelation-Enhanced Fluorescence (CHEF): This is the most common mechanism for "turn-on" fluorescent sensors. In the free ligand state, the fluorescence of the 8-quinolinol core is often suppressed by processes like photoinduced electron transfer (PET) from the phenolic oxygen to the excited quinoline ring. Upon chelation with a suitable metal ion (e.g., Zn²⁺ or Al³⁺), this PET process is blocked. The binding to the metal ion forms a rigid, stable complex that restricts intramolecular rotations and vibrations, which are non-radiative decay pathways. This rigidity and inhibition of PET lead to a significant increase in the fluorescence quantum yield, resulting in a bright fluorescent signal that indicates the presence of the metal ion.
Fluorescence Quenching: In contrast, interaction with certain metal ions, particularly paramagnetic ones like Cu²⁺ or Fe³⁺, can lead to a decrease or "quenching" of fluorescence. This can occur through several mechanisms:
Energy Transfer: The excited fluorophore can transfer its energy to the d-orbitals of the transition metal ion.
Electron Transfer: The metal ion can facilitate electron transfer processes that lead to non-radiative decay.
Heavy-Atom Effect: The presence of a heavy metal ion can promote intersystem crossing to the triplet state, reducing fluorescence.
The specific response (enhancement or quenching) of this compound is dependent on the nature of the target metal ion, making it possible to design sensors that are selective for different ions based on their distinct optical responses.
Integration into Functional Materials
The chemical functionalities of this compound allow for its incorporation into larger material systems, imparting them with specific biological or electronic functions.
Electrospun Fibrous Materials for Drug Delivery and Active Dressings
Electrospinning is a versatile technique used to produce polymer fibers with diameters ranging from micrometers down to nanometers. These non-woven mats have a high surface-area-to-volume ratio, making them excellent candidates for biomedical applications like drug delivery and advanced wound dressings.
Derivatives of 8-hydroxyquinoline, such as 5-amino-8-hydroxyquinoline, have been successfully incorporated into electrospun fibrous materials. mdpi.com These materials, often based on biocompatible polymers like poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (B213188) (CMC), can be loaded with the active compound. mdpi.com The resulting fibrous mats can serve as "active dressings" by providing a moist environment for healing while simultaneously releasing the bioactive agent to prevent microbial infections. The 8-hydroxyquinoline moiety is known for its broad-spectrum antimicrobial properties.
The integration of this compound into such materials could offer several advantages:
Sustained Release: The compound can be released from the polymer matrix in a controlled manner, providing prolonged antimicrobial action at the wound site.
Antimicrobial Activity: The inherent antiseptic properties of the 8-quinolinol core would help in preventing or treating wound infections.
Chelating Properties: By chelating metal ions like Fe³⁺ or Cu²⁺, which are crucial for microbial growth, the compound can further inhibit bacterial proliferation.
Research on the closely related 5-amino-8-hydroxyquinoline has shown that fibrous materials containing this compound exhibit significant antibacterial and antifungal efficacy. mdpi.com
Application in Organic Light-Emitting Diodes (OLEDs) as Electron Carriers
Metal complexes of 8-hydroxyquinoline, most notably Tris(8-hydroxyquinolinato)aluminium (Alq₃), are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). These materials are known for their excellent thermal stability, high fluorescence quantum yields, and good electron-transporting capabilities.
In a typical OLED structure, different organic layers are sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into these layers, and they recombine in an emissive layer to produce light. The 8-hydroxyquinoline-based materials are often used in two key roles:
Emissive Layer: The Alq₃ complex itself is a highly efficient green emitter.
Electron Transport Layer (ETL): These materials facilitate the movement of electrons from the cathode towards the emissive layer, ensuring balanced charge injection and efficient recombination.
While Alq₃ is the most famous example, modifying the 8-hydroxyquinoline ligand can tune the electronic properties of the resulting metal complexes. The introduction of an amino group and an iodine atom, as in this compound, would alter the energy levels (HOMO/LUMO) of the molecule. This tuning is critical for optimizing charge injection and transport in multilayer OLED devices. The electron-donating amino group and the electron-withdrawing iodo group would create a push-pull electronic structure, potentially leading to new complexes with tailored electroluminescent properties, such as different emission colors or improved charge carrier mobility.
Role in Agricultural Biofortification Strategies
Biofortification is the process of increasing the nutritional value of crops. Iodine deficiency is a major global health problem, and fortifying staple crops like potatoes with iodine is a promising strategy. Recent studies have explored the use of iodine-containing quinoline derivatives as effective agents for this purpose.
A study on potato tubers demonstrated that biofortification using related iodo-quinoline compounds, such as 5-Chloro-7-iodo-8-quinolinol and 8-Hydroxy-7-iodo-5-quinolinesulfonic acid, led to a significant accumulation of iodine in the tubers. mdpi.com These organic iodine carriers were shown to be effective, and in some cases, they also positively influenced the chemical composition and antioxidant properties of the potatoes. mdpi.com For instance, biofortification with 8-Hydroxy-7-iodo-5-quinolinesulfonic acid improved the polyphenolic profile of the potato tubers. mdpi.com
Accumulation and Metabolic Pathways in Plant Systems (e.g., potato tubers)
Research into the uptake and metabolic fate of iodoquinolines in plants has revealed insights into their potential for biofortification. Studies on potato tubers (Solanum tuberosum L.) have investigated the effects of biofortification with related iodoquinoline compounds, such as 8-hydroxy-7-iodo-5-quinolinesulfonic acid and 5-chloro-7-iodo-8-quinolinol dovepress.com. These compounds have been found to be endogenous in potato tubers, although their metabolic pathways are not yet fully understood dovepress.com.
When used for biofortification, these organic iodine compounds lead to a significant increase in the total iodine content of the potato tubers compared to control groups dovepress.com. For instance, biofortification with 8-hydroxy-7-iodo-5-quinolinesulfonic acid resulted in a notable accumulation of this specific form of iodine in the tubers dovepress.com. Similarly, treatment with 5-chloro-7-iodo-8-quinolinol also led to its increased accumulation dovepress.com. While the precise metabolic processes are still a subject for future research, the presence and uptake of these compounds by the plant system are evident. The detection of small amounts of these iodoquinolines even in untreated plants suggests that there are natural metabolic pathways for these types of compounds within the plant dovepress.com.
Impact on Nutritional Profiles and Elemental Composition of Crops
The application of iodoquinoline compounds in the biofortification of crops like potatoes has demonstrated a measurable impact on their nutritional and elemental makeup. Biofortification with these iodine compounds not only increases the iodine content but also influences the levels of other minerals and bioactive compounds dovepress.com.
A significant finding is the effect on the mineral content of potato tubers. Treatment with iodoquinolines has been shown to decrease the accumulation of potentially harmful elements such as aluminum (Al), nickel (Ni), chromium (Cr), silver (Ag), lead (Pb), and thallium (Tl) dovepress.com. Conversely, the impact on essential minerals can vary. For example, biofortification with 5-chloro-7-iodo-8-quinolinol was observed to cause a statistically significant reduction in the iron (Fe) content of the tubers dovepress.com.
Regarding other nutritional components, the use of iodoquinolines can alter the nitrogen compound profile. Application of 8-hydroxy-7-iodo-5-quinolinesulfonic acid and 5-chloro-7-iodo-8-quinolinol led to a significant decrease in the content of ammonium (B1175870) ions and chlorides in potato tubers dovepress.com. Furthermore, the antioxidant profile of the crops can be affected. Biofortification with 8-hydroxy-7-iodo-5-quinolinesulfonic acid was shown to improve the polyphenolic profile of potato tubers. However, a reduction in the carotenoid content was observed after enrichment with various iodine compounds, including the iodoquinolines dovepress.com.
The following table summarizes the impact of biofortification with related iodoquinoline compounds on the elemental composition of potato tubers, as reported in a key study dovepress.com.
| Element/Compound | Effect of Iodoquinoline Biofortification |
| Iodine (I) | Significant Increase |
| Aluminum (Al) | Decrease |
| Nickel (Ni) | Decrease |
| Chromium (Cr) | Decrease |
| Silver (Ag) | Decrease |
| Lead (Pb) | Decrease |
| Thallium (Tl) | Decrease |
| Iron (Fe) | Decrease |
| Ammonium Ions | Significant Decrease |
| Chlorides | Significant Decrease |
| Polyphenols | Increase |
| Carotenoids | Decrease |
Data sourced from a study on iodoquinoline biofortification of potato tubers dovepress.com.
Analytical Reagents in Metal Ion Determination and Separation Techniques
The 8-hydroxyquinoline scaffold, which is the core structure of this compound, is widely recognized for its potent metal-chelating properties. This characteristic makes 8-hydroxyquinoline and its derivatives valuable reagents in analytical chemistry for the determination and separation of metal ions. The ability to form stable complexes with a variety of metal ions is a key feature of this class of compounds.
Derivatives of 8-hydroxyquinoline are utilized in various analytical techniques, including spectrophotometry, for the quantification of metal ions. For instance, 8-hydroxy-7-iodo-5-quinolinesulfonic acid is used as a reagent for the spectrophotometric determination of iron(III). The formation of a colored complex between the ligand and the metal ion allows for its concentration to be measured based on light absorbance.
The general principle involves the reaction of the 8-hydroxyquinoline derivative with a metal ion in a solution under specific pH conditions to form a stable chelate complex. This complex often exhibits a distinct color, and the intensity of this color is proportional to the concentration of the metal ion, which can be quantified using a spectrophotometer. The selectivity for different metal ions can be controlled by adjusting the pH of the solution and by the presence of various substituents on the 8-hydroxyquinoline ring. While specific studies detailing the use of this compound as an analytical reagent for metal ion determination were not prevalent in the surveyed literature, the known chelating ability of the parent 8-hydroxyquinoline structure suggests its potential for such applications. The amino and iodo substituents on the this compound molecule would likely influence its selectivity and the stability of the metal complexes it forms, making it a candidate for developing new analytical methods.
Future Research Directions and Translational Perspectives
Exploration of Novel and Greener Synthetic Pathways for Derivatization
The functionalization of the 8-hydroxyquinoline (B1678124) core is crucial for tuning its properties. Traditional synthetic routes often involve multi-step processes, such as the Mannich reaction for introducing aminomethyl groups or nucleophilic substitution for creating diverse derivatives. ontosight.ainih.gov Future research must prioritize the development of more efficient and environmentally benign synthetic strategies.
A significant area for advancement lies in "green chemistry" approaches. This includes the adoption of techniques like microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for 8-hydroxyquinoline-2-carboxanilides. nih.gov Further exploration should focus on:
Atom-economical reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of safer solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.
Catalytic methods: Developing novel catalysts that can facilitate derivatization at the C-5 and C-7 positions with high selectivity and under mild conditions, reducing energy consumption and by-product formation.
These advancements will not only make the synthesis of 7-Amino-5-iodo-8-quinolinol derivatives more sustainable but also facilitate the rapid generation of compound libraries for screening and development.
Deeper Mechanistic Elucidation of Multifaceted Biological Activities
Derivatives of 8-hydroxyquinoline are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant effects. nih.govresearchgate.net However, the precise mechanisms of action are often complex and not fully understood. For instance, the metabolic pathways for related iodoquinolines in biological systems remain unknown, presenting a key area for future investigation. mdpi.com
Future mechanistic studies on this compound and its derivatives should focus on:
Anticancer Mechanisms: While related compounds like clioquinol (B1669181) are known to inhibit proteasome activity and NF-kappa B, the specific cellular targets of this compound need to be identified. nih.gov Research should probe its interaction with key metalloenzymes involved in cancer progression and its ability to generate reactive oxygen species (ROS), a mechanism observed in other 8-HQ derivatives. nih.govnih.gov
Neurobiological Effects: The related compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been shown to inhibit DNA, RNA, and protein synthesis and abolish nerve growth factor (NGF)-induced stimulation of RNA synthesis. nih.govnih.gov It is critical to determine if this compound shares these properties and to elucidate the molecular interactions responsible for such activities.
Structure-Activity Relationships (SAR): Systematic studies are needed to understand how the amino group at C-7 and the iodo group at C-5 contribute to its biological profile. For example, studies on other derivatives have shown that 5-amino-8HQ is a potent antioxidant, and the nature of substituents at the C-5 and C-7 positions dramatically influences antibacterial activity. researchgate.net Elucidating these relationships is fundamental for designing more potent and selective agents.
Rational Design and Synthesis of Next-Generation Chemosensors with Enhanced Selectivity
The inherent metal-chelating ability of the 8-hydroxyquinoline scaffold makes it an excellent platform for developing chemosensors for detecting metal ions. mdpi.com Future research should leverage the principles of rational design to create novel sensors based on the this compound framework.
The key to developing next-generation chemosensors is the ability to fine-tune the molecule's electronic and photophysical properties by modifying its functional groups. mdpi.com This allows for the enhancement of binding affinity and selectivity for specific target ions. Future directions include:
Targeted Ion Detection: Synthesizing derivatives of this compound designed to selectively bind with high affinity to biologically and environmentally significant metal ions, such as Cu²⁺, Fe³⁺, or Mg²⁺. mdpi.commdpi.com
Signal Transduction: Focusing on creating derivatives that produce a clear optical response (fluorescence or color change) upon binding to the target ion. mdpi.com This involves strategic modification of the quinoline (B57606) ring to control processes like photoinduced electron transfer (PET).
Improving Performance: Enhancing sensor performance by optimizing factors such as sensitivity, response time, and reversibility, making them suitable for real-world applications in environmental monitoring and biological imaging.
Development and Optimization of this compound-Based Advanced Functional Materials
The unique properties of 8-hydroxyquinoline derivatives can be harnessed by incorporating them into advanced functional materials. A promising avenue is the development of electrospun polymeric materials embedded with these active compounds. mdpi.commdpi.com
Future research in this area should concentrate on:
Active Dressings and Surfaces: Incorporating this compound into biocompatible polymer matrices like poly(vinyl alcohol) or poly(3-hydroxybutyrate) to create materials with sustained-release antimicrobial or antifungal properties. mdpi.commdpi.com These could be developed into active wound dressings or antifungal surfaces for agricultural applications. mdpi.com
Material Optimization: Systematically optimizing the polymer blend and the concentration of the active compound to control its release kinetics, ensuring long-lasting efficacy and stability.
Novel Material Architectures: Exploring the use of this compound as a building block for other advanced materials, such as metal-organic frameworks (MOFs) or conductive polymers, which could have applications in catalysis, electronics, and separation technologies.
Computational-Guided Discovery of Novel Derivatives and Applications
Computational chemistry and molecular modeling are powerful tools that can significantly accelerate the discovery and development of new molecules. Applying these methods to this compound can provide valuable insights and guide experimental work. massey.ac.nz
Future computational efforts should include:
In Silico Screening: Creating virtual libraries of this compound derivatives and using molecular docking and other simulation techniques to predict their binding affinity to various biological targets, such as enzymes or protein receptors. This allows for the prioritization of candidates for synthesis and testing.
Predicting Properties: Employing computational models to predict key physicochemical properties, such as solubility, pKa, and metal chelation strength, which are critical for both biological activity and material science applications. nih.gov
Understanding SAR: Using computational analysis to build robust structure-activity relationship (SAR) models. nih.gov These models can clarify how specific structural modifications influence a compound's activity, guiding the rational design of more effective therapeutic agents, chemosensors, and functional materials.
Table 1: Future Research Directions and Methodologies
| Research Area | Objective | Key Methodologies |
|---|---|---|
| Greener Synthesis | Develop efficient, sustainable synthetic routes for derivatization. | Microwave-assisted synthesis, catalysis, use of green solvents, atom-economy analysis. |
| Mechanistic Elucidation | Understand the molecular mechanisms behind biological activities. | Cell-based assays, enzyme inhibition studies, proteomic analysis, metabolic pathway mapping, structure-activity relationship (SAR) studies. |
| Chemosensor Design | Create selective and sensitive sensors for specific metal ions. | Rational molecular design, organic synthesis, UV-Vis and fluorescence spectroscopy, binding affinity studies. |
| Advanced Materials | Develop new functional materials with embedded active compounds. | Electrospinning, polymer chemistry, material characterization (SEM, FTIR), release kinetic studies. |
| Computational Discovery | Accelerate research through predictive modeling. | Molecular docking, quantum mechanics (QM) calculations, quantitative structure-activity relationship (QSAR) modeling, in silico screening. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
